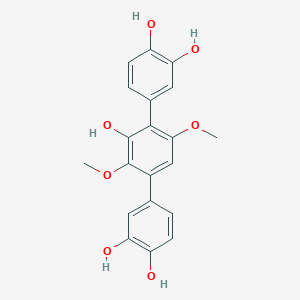

Guaiacin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guaiacin B is a natural product found in Fagonia indica, Thalictrum minus, and other organisms with data available.

Scientific Research Applications

Anti-Cancer Potential

Research has shown that sesquiterpenes, including compounds related to Guaiacin B, exhibit anti-cancer effects. For instance, guaiane sesquiterpenes isolated from Agarwood of Aquilaria sinensis have demonstrated anti-cancer activities, particularly against human breast cancer cells, through mechanisms involving increased ROS generation and apoptosis induction (Chen et al., 2022). Additionally, compounds derived from Machilus wangchiana have shown potent in vitro activities against inflammation and hepatocyte damage, indicating potential therapeutic applications in cancer and other diseases (Cheng et al., 2009).

Neuroprotective Effects

Lignans, including Guaiacin B, isolated from the bark of Machilus thunbergii, have exhibited significant neuroprotective activities against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. This suggests potential applications in neurodegenerative disease research and therapy (Ma et al., 2004).

Hepatoprotective and Antidiabetic Effects

Guaiacum officinale, containing guaiacol derivatives, has been evaluated for its antidiabetic and hepatoprotective effects, showing significant reductions in blood glucose levels and improvements in liver enzyme profiles in streptozotocin-induced diabetic rats (Ibrahim et al., 2019).

Antioxidant and Anti-inflammatory Activities

Homeopathic preparations of Guaiacum officinale have been studied for their anti-rheumatic and antioxidant activities in an experimental animal model, indicating potential therapeutic benefits for rheumatoid arthritis and associated oxidative stress (Sarkar et al., 2014).

Molecular Networking and Discovery of Anti-HBV Compounds

Guaiane-type sesquiterpenes have been explored through structure-based molecular networking for their anti-HBV (Hepatitis B Virus) potential, suggesting a new approach in the search for effective anti-viral compounds (Wu et al., 2022).

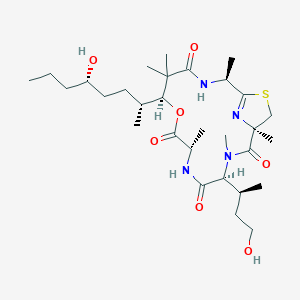

properties

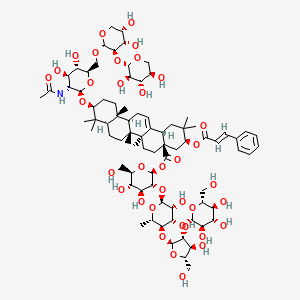

Product Name |

Guaiacin B |

|---|---|

Molecular Formula |

C47H76O17 |

Molecular Weight |

913.1 g/mol |

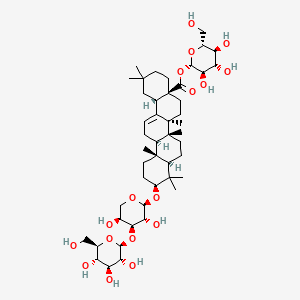

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1 |

InChI Key |

LCMURMAVBYASPU-VVOATYSYSA-N |

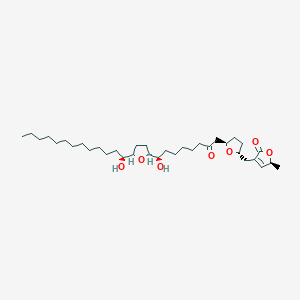

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

synonyms |

guaiacin B oleanolic acid-3-O-(glucopyranosyl-1-3-arabinopyranosyl)-28-1-glucopyranosyl este |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)

![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)

![Benz[b]indeno[1,2-e]pyran-6,11-dione](/img/structure/B1254504.png)